2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,5-dichlorophenyl)acetamide
Description
The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,5-dichlorophenyl)acetamide (hereafter referred to as the target compound) features a 2H-imidazole core substituted with a 4-chlorophenyl group at position 5 and 2,2-dimethyl groups at position 2. A thioacetamide linker connects this imidazole moiety to a 3,5-dichlorophenylacetamide group. This structure is characterized by its dual chlorinated aromatic systems and sterically hindered imidazole ring, which may influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-15-8-13(21)7-14(22)9-15/h3-9H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXNAUITEIUIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s imidazole core differentiates it from analogs with alternative heterocycles:
- Thiadiazole-based analogs: Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) (, Table 1) utilize a 1,3,4-thiadiazole ring.
- Benzimidazole-based analogs : Derivatives like 2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) () incorporate a benzimidazole system, which increases aromaticity and planarity. This structural feature may improve stacking interactions in biological systems but could reduce solubility .
Table 1: Core Heterocycle Comparison
Substituent Effects
- Chlorophenyl Groups: The target compound’s 3,5-dichlorophenyl group introduces greater steric hindrance and electron-withdrawing effects compared to mono-chlorinated analogs like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (). This may enhance binding affinity in hydrophobic environments but reduce solubility .
- Thioether Linkers: The thioacetamide bridge in the target compound is structurally analogous to derivatives such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) (). However, the pyridine-based compound in includes a cyano group, which increases polarity and may alter metabolic stability .
Table 2: Substituent Impact on Physicochemical Properties
Key Differentiators of the Target Compound
- Electronic Profile : The dual chlorine atoms on the phenylacetamide group increase electron-withdrawing effects, which may enhance binding to electron-rich biological targets.
- Structural Rigidity : The imidazole core provides rigidity compared to more flexible thiadiazole or pyridine systems, possibly improving target selectivity.
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